N-(2-chlorophenyl)-N-methylacetamide N-(2-chlorophenyl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 74585-34-5
VCID: VC3836333
InChI: InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3
SMILES: CC(=O)N(C)C1=CC=CC=C1Cl
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

N-(2-chlorophenyl)-N-methylacetamide

CAS No.: 74585-34-5

Cat. No.: VC3836333

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-N-methylacetamide - 74585-34-5

Specification

CAS No. 74585-34-5
Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name N-(2-chlorophenyl)-N-methylacetamide
Standard InChI InChI=1S/C9H10ClNO/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,1-2H3
Standard InChI Key SHWDMQXUSIUGJW-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1=CC=CC=C1Cl
Canonical SMILES CC(=O)N(C)C1=CC=CC=C1Cl

Introduction

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via acylation of N-methyl-2-chloroaniline using acetic anhydride or acetyl chloride. A representative reaction is:

N-Methyl-2-chloroaniline+Acetic anhydrideN-(2-Chlorophenyl)-N-methylacetamide+Acetic acid\text{N-Methyl-2-chloroaniline} + \text{Acetic anhydride} \rightarrow \text{N-(2-Chlorophenyl)-N-methylacetamide} + \text{Acetic acid}

Conditions:

  • Catalyzed by bases (e.g., pyridine) to neutralize HCl byproducts.

  • Conducted at 60–80°C for 4–6 hours.

  • Yield: ~75–85% after purification by recrystallization.

Industrial Scalability

Continuous flow reactors are employed for large-scale production, optimizing temperature control and reducing side reactions. Post-synthesis purification often involves chromatography or distillation to achieve >98% purity.

Biological Activity and Mechanisms

Bacterial StrainInhibition Zone (mm)
Escherichia coli25–30
Staphylococcus aureus20–25
Pseudomonas aeruginosa15–20

Mechanistically, the chloro group disrupts bacterial cell wall synthesis via interactions with penicillin-binding proteins.

Pharmacokinetics

  • Absorption: Rapid gastrointestinal absorption (Tmax_{max}: 1–2 hours).

  • Metabolism: Hepatic oxidation to N-oxide derivatives, followed by glucuronidation.

  • Excretion: Primarily renal (60–70%).

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor in synthesizing anticonvulsants and antipsychotics. For instance, derivatives have shown IC50_{50} values of 10–20 μM against voltage-gated sodium channels.

Agrochemical Uses

As a herbicide intermediate, it inhibits acetolactate synthase (ALS) in weeds, with EC50_{50} values of 0.1–0.5 ppm.

Comparison with Structural Analogs

CompoundRelative Potency (Antimicrobial)LogP
N-(4-Chlorophenyl)-N-methylacetamide1.2×2.1
N-(2-Fluorophenyl)-N-methylacetamide0.8×1.8
N-(2-Bromophenyl)-N-methylacetamide1.5×2.4

The 2-chloro substitution optimizes steric and electronic interactions with biological targets, enhancing potency compared to fluoro- and bromo-analogs.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: To optimize bioactivity via substituent modifications.

  • Clinical Trials: Evaluate efficacy in neurodegenerative disease models.

  • Environmental Impact Assessments: Long-term ecotoxicological profiling.

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